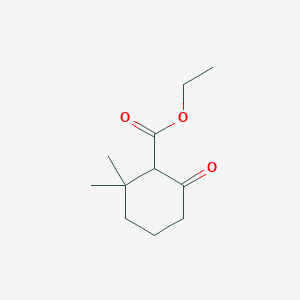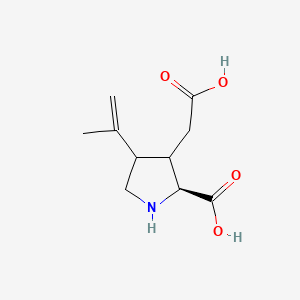
7-Amino-1-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1-hydroxyanthracene-9,10-dione is a chemical compound with the molecular formula C14H9NO3. It belongs to the class of anthraquinone derivatives, which are known for their diverse biological activities and applications in various fields such as dye production, medicine, and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-hydroxyanthracene-9,10-dione typically involves the modification of anthraquinone derivatives. One common method is the amidation of weak amines, where 1-aminoanthracene-9,10-dione is coupled with sterically hindered carboxylic acids using a coupling agent like COMU . This method is efficient and straightforward, providing a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar amidation techniques. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which have significant applications in dye production, medicine, and analytical chemistry .
Aplicaciones Científicas De Investigación
7-Amino-1-hydroxyanthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in cancer treatment.
Industry: Applied in the production of dyes, pigments, and analytical reagents.
Mecanismo De Acción
The mechanism of action of 7-Amino-1-hydroxyanthracene-9,10-dione involves its interaction with DNA and other cellular targets. The compound can intercalate into DNA, disrupting its structure and inhibiting replication. This mechanism is similar to other anthraquinone derivatives, which are known to inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Amino-1-hydroxyanthracene-9,10-dione include:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): Known for its use as a laxative and in dye production.
1-Amino-4-Hydroxyanthracene-9,10-Dione: Studied for its antimicrobial and anticancer activities.
1-Ethynyl-4-Hydroxyanthracene-9,10-Dione: Investigated for its cytotoxic potential towards cancer cells.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxy groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H9NO3 |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
7-amino-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H9NO3/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6,16H,15H2 |
Clave InChI |
SDVFCYPJGXRQKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
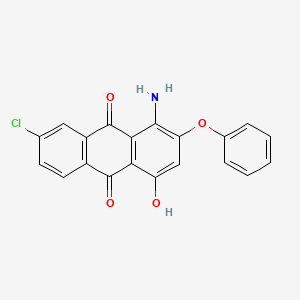
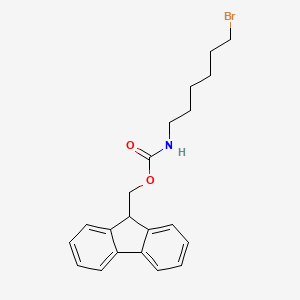
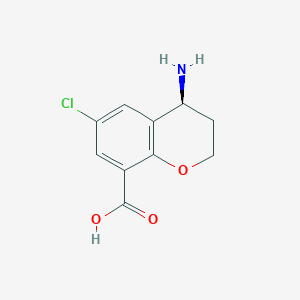
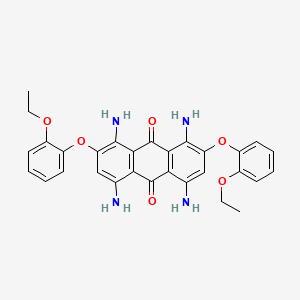

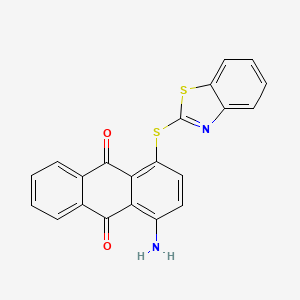
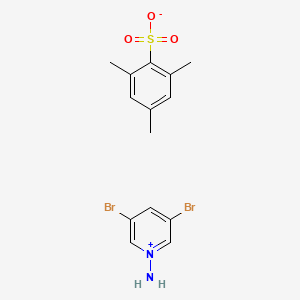
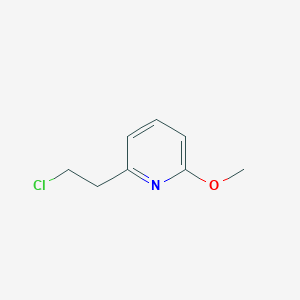
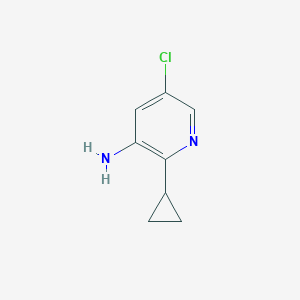
![1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13124001.png)
